
1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one: is a chemical compound characterized by the presence of both chlorine and fluorine atoms attached to a butanone backbone. This compound is notable for its unique combination of halogens, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one typically involves the halogenation of a suitable precursor. One common method is the chlorination and fluorination of butanone derivatives under controlled conditions. The reaction may involve the use of chlorine gas and fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances yield and purity while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of 1,3-dihydroxy-1,1,3,4,4,4-hexafluorobutan-2-one.
Reduction: Formation of 1,3-dichloro-1,1,3,4,4,4-hexafluorobutan-2-ol.
Oxidation: Formation of 1,3-dichloro-1,1,3,4,4,4-hexafluorobutanoic acid.
Aplicaciones Científicas De Investigación
Chemistry: 1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable for introducing both chlorine and fluorine atoms into target molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated ketones on biological systems. It serves as a model compound for investigating the interactions of halogenated molecules with enzymes and other biomolecules.
Industry: Industrially, this compound is employed in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to achieve selective transformations.
Comparación Con Compuestos Similares
- 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane
- 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane
- 3,3’-Dichlorobenzidine
Comparison: 1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and stability. Compared to other dichlorinated compounds, the fluorinated nature of this compound enhances its electrophilicity and makes it more reactive towards nucleophiles. This property distinguishes it from other similar compounds, which may lack the same level of reactivity and versatility in chemical transformations.
Propiedades
Número CAS |
143425-67-6 |
|---|---|
Fórmula molecular |
C4Cl2F6O |
Peso molecular |
248.94 g/mol |
Nombre IUPAC |
1,3-dichloro-1,1,3,4,4,4-hexafluorobutan-2-one |
InChI |
InChI=1S/C4Cl2F6O/c5-2(7,4(10,11)12)1(13)3(6,8)9 |
Clave InChI |
JIYFWYIVJRQXAJ-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(F)(F)F)(F)Cl)C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
![2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol](/img/structure/B12557557.png)
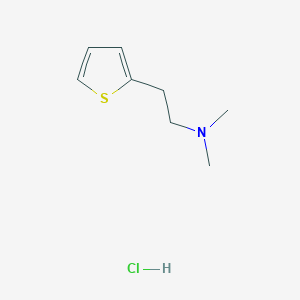
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B12557573.png)
![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)
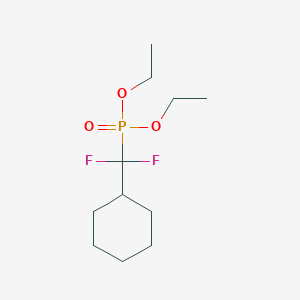
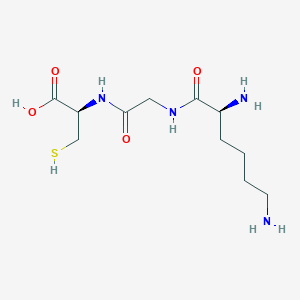
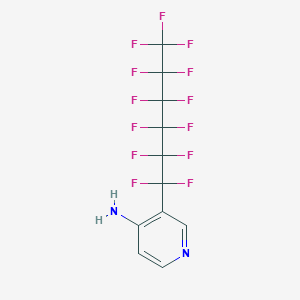
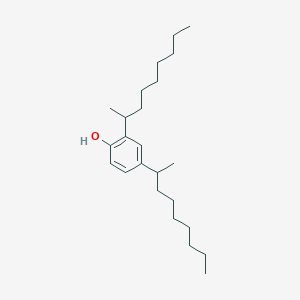

![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)


